Differential Inhibition of Human RNA Demethylases (FTO, ALKBH5, ALKBH2) by 2,4-Dimethyloxazole-5-carbaldehyde
2,4-Dimethyloxazole-5-carbaldehyde exhibits distinct, measurable inhibitory activity against human RNA demethylases, while related oxazole-5-carbaldehydes lack reported activity for these targets. The target compound shows an IC50 of 9.50E+3 nM (9.5 µM) for FTO and 1.80E+3 nM (1.8 µM) for ALKBH5 in in vitro enzyme assays [1]. In contrast, no inhibitory activity has been reported for 2-methyloxazole-5-carbaldehyde or 4-methyloxazole-5-carbaldehyde against these targets, highlighting the functional significance of the 2,4-dimethyl substitution pattern.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | FTO: 9.5 µM; ALKBH5: 1.8 µM; ALKBH2: 13.8 µM |
| Comparator Or Baseline | 2-Methyloxazole-5-carbaldehyde: Not reported; 4-Methyloxazole-5-carbaldehyde: Not reported |
| Quantified Difference | Target compound shows measurable activity; comparators lack reported data, suggesting inactivity or significantly reduced potency. |
| Conditions | Inhibition of human full-length N-terminal His6-tagged FTO (1-505 residues), ALKBH5 (66-292 residues), and ALKBH2 (56-258 residues) expressed in E. coli BL21 (DE3) Rosetta cells [1]. |
Why This Matters
This differential activity profile positions 2,4-dimethyloxazole-5-carbaldehyde as a selective probe for studying RNA demethylase biology and a potential starting point for therapeutic development in oncology and metabolic diseases.
- [1] BindingDB. BDBM50592071 CHEMBL5169684. Inhibition of human FTO, ALKBH5, and ALKBH2. View Source
